Bienvenue dans la boutique en ligne BenchChem!

4-(4-Chlorophenyl)-2-pyrrolidinone

Pharmaceutical Quality Control Pharmacopoeial Reference Standards Baclofen Impurity Profiling

4-(4-Chlorophenyl)-2-pyrrolidinone (CAS 22518-27-0), systematically named (4RS)-4-(4-chlorophenyl)pyrrolidin-2-one, is a heterocyclic lactam with molecular formula C₁₀H₁₀ClNO and molecular weight 195.65 g/mol. It is officially designated as Baclofen EP Impurity A and USP Baclofen Related Compound A, representing the primary intramolecular cyclization degradation product of the GABA-B receptor agonist baclofen.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 22518-27-0
Cat. No. B195665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2-pyrrolidinone
CAS22518-27-0
Synonyms2-Pyrrolidinone, 4-(p-chlorophenyl)- (8CI);  (±)-Baclofen Lactam;  4-(4-Chlorophenyl)-2-pyrrolidinone;  (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)
InChIKeyOVRPDYOZYMCTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)-2-pyrrolidinone (CAS 22518-27-0): A Dual-Purpose Pharmacopoeial Impurity Standard and Synthetic Building Block


4-(4-Chlorophenyl)-2-pyrrolidinone (CAS 22518-27-0), systematically named (4RS)-4-(4-chlorophenyl)pyrrolidin-2-one, is a heterocyclic lactam with molecular formula C₁₀H₁₀ClNO and molecular weight 195.65 g/mol [1]. It is officially designated as Baclofen EP Impurity A and USP Baclofen Related Compound A, representing the primary intramolecular cyclization degradation product of the GABA-B receptor agonist baclofen [2][3]. Beyond its pharmacopoeial role, this compound is an established intermediate for preparing selective α₁A-adrenergic receptor antagonists . The compound is a racemic mixture, commercially available at ≥97% purity from multiple suppliers, and exists as a white crystalline powder with a melting point of 115–117°C and a boiling point of ~390°C at 760 mmHg [1].

Why 4-(4-Chlorophenyl)-2-pyrrolidinone Cannot Be Replaced by Any Other Baclofen-Related Impurity or Unsubstituted Pyrrolidinone Analog


This compound occupies a unique intersection of regulatory identity, degradation chemistry, and synthetic utility that no single analog replicates. As Baclofen EP Impurity A, it carries defined pharmacopoeial acceptance limits (USP-NF ≤1% in powder, ≤5% in tablets) that are product-specific and legally enforceable in quality control [1]. Its formation pathway—intramolecular lactamization of baclofen—differs mechanistically from other baclofen impurities such as Impurity B, which arises via a multi-molecular condensation pathway [2]. Unlike gabapentin lactam, the analogous degradation product of gabapentin, this compound exhibits differential excipient sensitivity during lyophilization, with only PVP K30 significantly accelerating its formation [3]. Moreover, it is the only baclofen impurity that is also a documented precursor for α₁A-adrenergic receptor antagonist programs, giving it procurement relevance beyond analytical reference standards alone . These orthogonal differentiators mean that substituting this compound with baclofen, another impurity, or an unsubstituted pyrrolidinone will break assay specificity, invalidate regulatory compliance, or forfeit the dual-purpose synthetic utility.

Quantitative Differentiation Evidence: 4-(4-Chlorophenyl)-2-pyrrolidinone vs. Key Comparators


Regulatory Thresholds: USP-NF Acceptance Limits for this Compound vs. Unspecified Impurity Default Limits

As Baclofen USP Related Compound A, this compound is one of the very few individually specified impurities in the baclofen monograph with explicit quantitative acceptance criteria. The USP-NF method sets a limit of ≤1% in baclofen active pharmaceutical ingredient powder and ≤5% in finished tablet dosage forms, based on a validated HPLC method with percent error of 4% for powder and 3% for tablets [1]. In contrast, the European Pharmacopoeia (EP) and USP treat most other baclofen-related substances as unspecified impurities subject only to the general disregard limit (typically ≤0.10% or ≤0.15% depending on daily dose) [2]. Impurity A is thus the single most critical specific marker for batch release and stability testing of baclofen-containing products worldwide.

Pharmaceutical Quality Control Pharmacopoeial Reference Standards Baclofen Impurity Profiling Regulatory Compliance

Differential Lactamization Sensitivity: Baclofen Lactam vs. Gabapentin Lactam Under Lyophilization Stress

A head-to-head comparative study by Cutrignelli et al. (2007) examined lactamization rates of baclofen to 4-(4-chlorophenyl)-2-pyrrolidinone and of gabapentin to 2-azaspiro[4.5]decan-3-one under identical lyophilization and accelerated storage conditions (50°C, three humidity levels) in the presence of seven common excipients [1]. Baclofen lactamization followed apparent zero-order kinetics and was significantly accelerated by only one excipient—PVP K30—while gabapentin lactamization was negatively impacted by four different excipients: HP-β-cyclodextrin, SBE-β-cyclodextrin, lactose, and PVP K30 [1]. This narrower excipient sensitivity profile means that baclofen formulations have fewer incompatibility risks during freeze-drying relative to gabapentin formulations, but when PVP K30 is used as a bulking agent, the baclofen lactam impurity level becomes a critical quality attribute requiring specific monitoring with this compound as the reference standard [1].

Formulation Stability Lyophilization Excipient Compatibility Degradation Kinetics

Electrokinetic Chromatography Detection Sensitivity: Impurity A vs. Baclofen Enantiomers

Suntornsuk et al. (2010) developed a simultaneous electrokinetic chromatography method for R-(−)-baclofen, S-(+)-baclofen, and Impurity A [(4RS)-4-(4-chlorophenyl)pyrrolidin-2-one] [1]. The method achieved baseline separation of all three analytes within 9 minutes (Rs > 2.7) with detection limits (LOD) of 2 μg/mL for Impurity A versus 10 μg/mL for each baclofen enantiomer, and quantitation limits (LOQ) of 5 μg/mL for Impurity A versus 30 μg/mL for each enantiomer [1]. This 5-fold lower LOD and 6-fold lower LOQ for Impurity A relative to the baclofen enantiomers is attributable to the lactam's stronger UV chromophore at 220 nm and its distinct electrophoretic mobility, enabling more sensitive impurity determination than the active pharmaceutical ingredient itself.

Analytical Method Development Capillary Electrophoresis Impurity Quantitation Enantiomeric Separation

Degradation Product Level in Intrathecal Formulations: Branded (Lioresal) vs. Compounded Baclofen

Farid et al. (2012) compared the quality of intrathecal baclofen from a national compounding pharmacy (AnazaoHealth) with the manufactured product (Lioresal) across multiple lots [1]. Quantitation of 4-(4-chlorophenyl)-2-pyrrolidinone (PYR) in each sample was performed by HPLC-UV with photodiode array detection coupled to electrospray ionization-mass spectrometry [1]. No PYR was detected in any compounded sample from AnazaoHealth (n = 27), whereas all 9 Lioresal samples contained measurable PYR, though all remained below 1% of the labeled baclofen concentration [1]. This paradox—where the branded, more accurately dosed product contains higher degradant levels—highlights that PYR is a process-related degradation marker specific to terminal sterilization manufacturing conditions, not merely a storage degradation product [1].

Intrathecal Drug Delivery Baclofen Stability Pharmaceutical Compounding Degradation Product Monitoring

Synthetic Utility as a Starting Material for α₁A-Adrenergic Receptor Antagonists vs. Single-Purpose Impurity Standards

Unlike the vast majority of pharmacopoeial impurities that serve solely as analytical reference materials, 4-(4-chlorophenyl)-2-pyrrolidinone is a documented synthetic intermediate for preparing selective α₁A-adrenergic receptor antagonists . The pyrrolidinone lactam core with the 4-chlorophenyl substituent provides a key pharmacophoric element for α₁A receptor binding. Merck patents describing α₁A-adrenergic receptor antagonists cite compounds derived from this pyrrolidinone scaffold as selective agents for treating benign prostatic hyperplasia without inducing hypotension [1]. Additionally, Pifferi et al. (1994) prepared cyclic baclofen analogs starting from this compound and demonstrated that they exhibited moderate muscle relaxant activity distinct from the parent baclofen, confirming the compound's ability to generate novel bioactive molecules with differentiated pharmacology [2].

Medicinal Chemistry α₁A-Adrenergic Receptor Building Block Benign Prostatic Hyperplasia

Gram-Scale Synthesis Efficiency: Impurity A vs. Impurity B via Eco-Friendly TLC-Densitometric Method

Elagawany et al. (2019) described an efficient, economic, and high-yielding method for synthesizing both baclofen pharmacopoeial impurities (Impurity A and Impurity B) at gram scale [1]. The same study developed a novel TLC-densitometric method for simultaneous determination of baclofen and both impurities using a green mobile phase of ethyl acetate–methanol–ammonia solution 33% (8:2:0.1, v/v/v) with UV scanning at 220 nm, validated per ICH guidelines [1]. The method was applied successfully to both pure baclofen and commercial dosage forms, demonstrating that Impurity A can be reliably synthesized and quantified using environmentally benign solvents in a single workflow that covers both impurities [1]. The greenness profile of this method was evaluated and found superior to previously published chromatographic methods for baclofen impurity analysis [1].

Impurity Synthesis Green Chemistry Process Chemistry Reference Standard Manufacturing

High-Value Application Scenarios for 4-(4-Chlorophenyl)-2-pyrrolidinone (CAS 22518-27-0)


Pharmacopoeial Batch Release Testing of Baclofen API and Finished Dosage Forms

Any pharmaceutical manufacturer or contract testing laboratory performing USP- or EP-compliant batch release of baclofen drug substance or tablets must use an authentic reference standard of 4-(4-chlorophenyl)-2-pyrrolidinone (Baclofen Related Compound A RS). The USP monograph specifies the use of this compound at 0.1 mg/mL concentration for identification preparation and system suitability in the TLC-based related compounds test [1]. The quantifiable acceptance limits (≤1% in powder, ≤5% in tablets) established by Gupta & Parasrampuria (1988) using a validated HPLC method make this compound the primary quantitative marker for baclofen purity assessment [2]. Without this specific reference standard, a laboratory cannot demonstrate compliance with the regulatory specification for the only individually named impurity in the baclofen monograph.

Stability-Indicating Method Development for Lyophilized or Intrathecal Baclofen Formulations

Formulation scientists developing lyophilized baclofen products or terminally sterilized intrathecal solutions (e.g., Lioresal-class products) require this compound as the primary degradation marker for forced degradation studies and stability-indicating method validation. The Cutrignelli et al. (2007) study demonstrated that baclofen lactamization follows apparent zero-order kinetics and is selectively accelerated by PVP K30 among common lyophilization excipients [3]. The Farid et al. (2012) clinical study confirmed that this impurity is a process-specific marker of terminal steam sterilization, present in all branded Lioresal lots but absent in aseptically compounded preparations [4]. Procurement of the compound enables development of stability-indicating HPLC or CE methods that can distinguish manufacturing process quality from storage degradation, a critical differentiator for ANDA filers and hospital quality assurance programs.

Medicinal Chemistry Campaigns Targeting α₁A-Adrenergic Receptor Antagonists

Medicinal chemistry groups pursuing selective α₁A-adrenergic receptor antagonists for benign prostatic hyperplasia can use this compound as a versatile pyrrolidinone building block. The 4-chlorophenyl substituent at the pyrrolidinone 4-position provides a key lipophilic pharmacophoric element, and the lactam nitrogen and the ketone carbonyl offer two orthogonal functionalization handles for diversity-oriented synthesis [5]. The Pifferi et al. (1994) study demonstrated that cyclic analogs derived from this scaffold retain muscle relaxant activity distinct from baclofen, confirming that the lactam core is not pharmacologically silent [6]. Unlike purchasing a single-purpose impurity standard, procurement of this compound for a chemistry program provides dual inventory utility, as the same material can also serve as an analytical reference for in-house baclofen-related impurity monitoring.

Eco-Friendly Analytical Method Implementation for Simultaneous Impurity Determination

Quality control laboratories seeking to reduce their environmental footprint while maintaining full pharmacopoeial compliance can implement the TLC-densitometric method validated by Elagawany et al. (2019), which uses a green mobile phase (ethyl acetate–methanol–ammonia, 8:2:0.1) for simultaneous determination of baclofen, Impurity A, and Impurity B on a single TLC plate [7]. This method replaces the traditional multi-run HPLC approaches that consume acetonitrile or methanol as organic modifiers, and its greenness profile was demonstrated to be superior to published chromatographic methods [7]. Procurement of authentic 4-(4-chlorophenyl)-2-pyrrolidinone reference standard is essential for system suitability and calibration in this green analytical workflow, which is particularly attractive for laboratories in jurisdictions with stringent organic solvent disposal regulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorophenyl)-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.